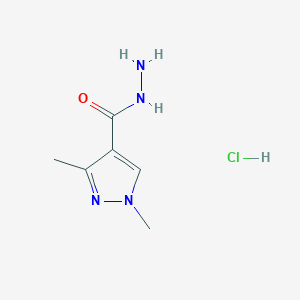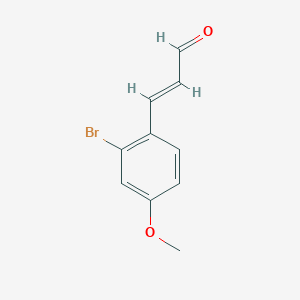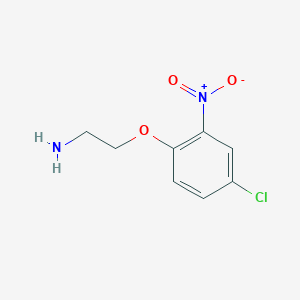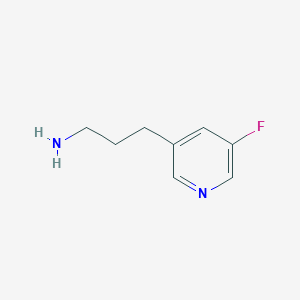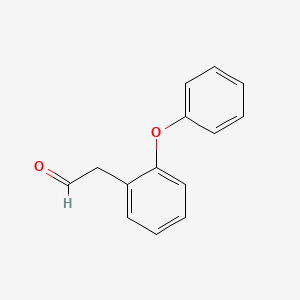
2-(2-Phenoxyphenyl)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Phenoxyphenyl)acetaldehyde is an organic compound with the molecular formula C14H12O2 It is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to an acetaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenoxyphenyl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 2-phenoxybenzyl alcohol with an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the desired aldehyde. Another method includes the use of the Vilsmeier-Haack reaction, where 2-phenoxybenzaldehyde is treated with dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. The choice of oxidizing agents and reaction conditions is optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions: 2-(2-Phenoxyphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).
Major Products:
Oxidation: 2-(2-Phenoxyphenyl)acetic acid.
Reduction: 2-(2-Phenoxyphenyl)ethanol.
Substitution: Various substituted phenoxyphenyl derivatives.
科学研究应用
2-(2-Phenoxyphenyl)acetaldehyde has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the development of novel materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of 2-(2-Phenoxyphenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The phenoxy group may also contribute to its activity by interacting with specific receptors or enzymes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
相似化合物的比较
Benzaldehyde: Similar in structure but lacks the phenoxy group.
2-Phenoxybenzaldehyde: Similar but with an aldehyde group directly attached to the phenyl ring.
2-(2-Phenoxyphenyl)ethanol: The reduced form of 2-(2-Phenoxyphenyl)acetaldehyde.
Uniqueness: this compound is unique due to the presence of both a phenoxy group and an aldehyde moiety, which imparts distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
属性
分子式 |
C14H12O2 |
|---|---|
分子量 |
212.24 g/mol |
IUPAC 名称 |
2-(2-phenoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C14H12O2/c15-11-10-12-6-4-5-9-14(12)16-13-7-2-1-3-8-13/h1-9,11H,10H2 |
InChI 键 |
FXBBAJBGIHKOOD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


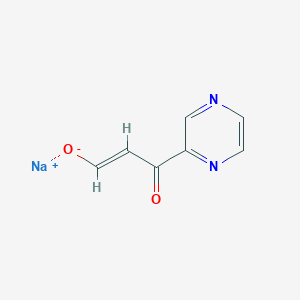
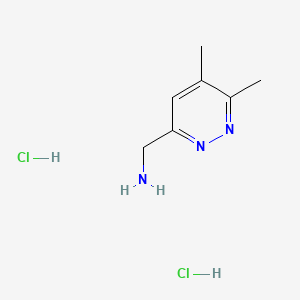
![7-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine](/img/structure/B13560300.png)
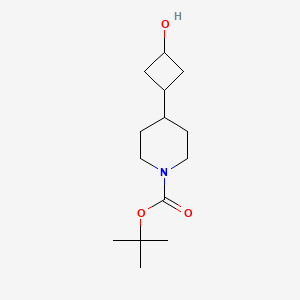
![1-Fluoro-8-(naphthalene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13560306.png)
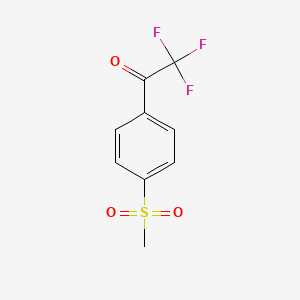

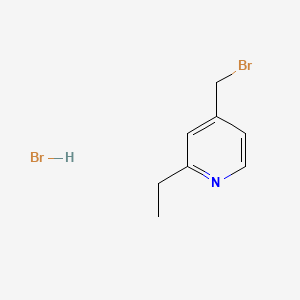
![5-Bromo-1-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-3-carboxylicacid](/img/structure/B13560334.png)
